Glycine

Catalog No.
S520073
CAS No.
56-40-6
M.F
C2H5NO2
M. Wt
75.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine

CAS Number

56-40-6

Product Name

Glycine

IUPAC Name

2-aminoacetic acid

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)

InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water
Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g
100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether.
water solubility = 2.49X10+5 mg/l @ 25 °C
249.0 mg/mL
Soluble in water; Slightly soluble in ether
Slightly soluble (in ethanol)

Synonyms

Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium

Canonical SMILES

C(C(=O)O)N

The exact mass of the compound Glycine is 75.032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 64° f (ntp, 1992)249000 mg/l (at 25 °c)3.32 m249 mg/ml at 25 °cinsoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in watersolubility in 100 ml water @ 25 °c: 25.0 g; @ 50 °c: 39.1 g; @ 75 °c: 54.4 g; @ 100 °c: 67.2 g100 g of abs alc dissolve about 0.06 g. sol in 164 parts pyridine. almost insol in ether.water solubility = 2.49x10+5 mg/l @ 25 °c249.0 mg/mlsoluble in water; slightly soluble in etherslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of serine family amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glycine is the simplest, lowest-molecular-weight aliphatic amino acid, distinguished by its lack of a chiral center. In industrial and laboratory procurement, it is primarily sourced as a high-solubility zwitterionic buffer, an efficient bidentate chelating agent for transition metals, and a fundamental achiral building block in active pharmaceutical ingredient (API) synthesis [1]. Its minimal steric hindrance allows it to form highly stable, compact coordination complexes, while its high aqueous solubility and specific dual pKa profile (2.34 and 9.60) make it a reliable component in biological media, electrophoresis buffers, and advanced electroplating baths [2].

Substituting glycine with its closest structural analog, L-alanine, introduces a methyl side chain that fundamentally alters the molecule's physical and chemical behavior in process environments [1]. This added steric bulk reduces aqueous solubility by nearly 33%, severely limiting its use in high-concentration liquid formulations and stock solutions. Furthermore, the chiral nature of alanine and other standard amino acids introduces stereospecific interactions that can complicate downstream API synthesis and biological assays. In metallurgical and electrochemical applications, the methyl group of alanine induces steric strain during metal chelation, lowering the thermodynamic stability of the resulting complexes compared to the highly compact, strain-free chelates formed by glycine [2].

Maximum Aqueous Solubility for High-Concentration Formulations

Glycine exhibits high aqueous solubility due to its minimal aliphatic profile, reaching approximately 250 g/L at 25°C. In contrast, the addition of a single methyl group in L-alanine reduces its solubility to roughly 167 g/L under identical conditions [1]. This ~33% absolute reduction in solubility makes alanine and other larger amino acids unsuitable for ultra-high-concentration stock solutions, liquid fertilizers, or concentrated cell culture media where low-temperature precipitation must be strictly avoided.

Evidence DimensionAqueous solubility limit at 25°C
Target Compound Data~250 g/L
Comparator Or BaselineL-Alanine (~167 g/L)
Quantified Difference~83 g/L higher solubility (approx. 50% relative increase over alanine)
ConditionsAqueous solution at 25°C and standard pressure

Enables the formulation of highly concentrated liquid stock solutions and media without the risk of precipitation during storage or transport.

Steric-Free Metal Chelation and Complex Stability

As a bidentate ligand, glycine forms highly stable complexes with transition metals like Cu(II) and Zn(II) because it lacks a bulky side chain. Potentiometric studies show that the stability constants for glycine-metal complexes are consistently higher than those of alanine; the methyl group in alanine introduces steric strain during the formation of the chelate ring [1]. This lack of steric hindrance allows glycine to form tighter, more thermodynamically stable chelates, preventing metal dissociation in complex mixtures.

Evidence DimensionChelate thermodynamic stability (steric strain in bonding)
Target Compound DataHigh stability constants (minimal steric hindrance)
Comparator Or BaselineL-Alanine (lower stability due to methyl group steric strain)
Quantified DifferenceMeasurable reduction in stability constants for substituted amino acids in ternary Cu(II) systems
ConditionsCu(II) and Zn(II) ternary and binary complexation potentiometric assays

Ensures greater metal ion retention and prevents premature precipitation in alkaline agricultural micronutrients and industrial plating baths.

Synergistic Complexation in Electroless Copper Plating

In electroless copper plating baths, relying solely on EDTA as a chelating agent can lead to suboptimal plating rates and side reactions. The addition of glycine to EDTA-based solutions significantly improves processability. Glycine reacts with formaldehyde to form an intermediate that acts as a secondary reducing agent, effectively suppressing the parasitic Cannizzaro disproportionation reaction [1]. This dual-ligand system increases the overall plating rate and improves the ductility and conductivity of the deposited copper film compared to standard EDTA-only baselines.

Evidence DimensionPlating rate and deposit ductility
Target Compound DataEDTA + Glycine bath (Higher plating rate, improved ductility)
Comparator Or BaselineEDTA-only bath (Lower plating rate, worse coating quality)
Quantified DifferenceSignificant suppression of Cannizzaro side reactions and improved mechanical film properties
ConditionsAlkaline electroless copper plating solutions containing formaldehyde

Critical for printed circuit board (PCB) manufacturing, ensuring high-quality, defect-free copper deposition in high-aspect-ratio through-holes.

Optimal Atom Economy and Nitrogen Mass Fraction

For applications requiring nitrogen delivery, such as agricultural chelates or specific API syntheses, molecular weight directly dictates raw material efficiency. Glycine, with a molecular weight of 75.07 g/mol, provides a nitrogen mass fraction of approximately 18.6%. Substituting it with L-alanine (MW 89.09 g/mol) drops the nitrogen content to 15.7% [1]. This means procurement teams must purchase roughly 18% more alanine by mass to achieve the exact same stoichiometric nitrogen yield provided by glycine.

Evidence DimensionNitrogen mass fraction
Target Compound Data18.6% N (MW: 75.07 g/mol)
Comparator Or BaselineL-Alanine (15.7% N, MW: 89.09 g/mol)
Quantified Difference2.9% absolute increase in nitrogen content (approx. 18% higher efficiency by mass)
ConditionsStoichiometric mass calculation based on standard atomic weights

Maximizes atom economy and reduces bulk raw material costs and transport volumes for large-scale agricultural and chemical synthesis applications.

High-Concentration Biological Buffers and Media

Due to its high aqueous solubility (~250 g/L) and specific zwitterionic pKa, glycine is a highly effective buffering agent for Tris-Glycine SDS-PAGE and highly concentrated cell culture media, where heavier amino acids like alanine would risk precipitation during storage [1].

Advanced Electroless Copper Plating

Leveraging its ability to suppress the Cannizzaro reaction and act as a secondary complexing agent alongside EDTA, glycine is ideal for formulating high-stability plating baths used in PCB manufacturing and through-hole plating, yielding highly ductile copper films [2].

Agricultural Micronutrient Chelates

Because of its lack of steric hindrance and high nitrogen atom economy (18.6%), glycine is a highly efficient ligand for synthesizing stable, fully soluble Cu(II), Zn(II), and Fe(II) glycinate fertilizers for foliar application, outperforming bulkier amino acids [3].

Active Pharmaceutical Ingredient (API) Synthesis

As an achiral, low-molecular-weight building block, glycine is widely procured as a primary amine and carboxylic acid source in the synthesis of complex APIs, avoiding the stereochemical complications and lower atom economy introduced by chiral amino acids[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Glycine appears as white crystals. (NTP, 1992)
Liquid; Dry Powder; Water or Solvent Wet Solid
White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS]
Solid
White crystalline powder; odourless

Color/Form

White crystals
MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL
Monoclinic prisms from alc

XLogP3

-3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

75.032028402 Da

Monoisotopic Mass

75.032028402 Da

Heavy Atom Count

5

Taste

Sweet

Density

1.1607 (NTP, 1992) - Denser than water; will sink
1.161 g/cu cm @ 20 °C

LogP

-3.21
-3.21 (LogP)
-3.21
log Kow = -3.21

Odor

Odorless

Decomposition

STARTS TO DECOMP AT 233 °C

Appearance

Solid powder

Melting Point

451 °F (NTP, 1992)
290 °C decomposes
MP: 189 °C /(C2H5NO2)2.HCL/
262.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TE7660XO1C

Related CAS

15743-44-9 (mono-potassium salt)
17829-66-2 (cobalt salt)
29728-27-6 (monoammonium salt)
32817-15-5 (copper salt)
33242-26-1 (calcium salt)
35947-07-0 (calcium salt (2:1))
513-29-1 (sulfate (3:1))
6000-43-7 (hydrochloride)
6000-44-8 (mono-hydrochloride salt)
63183-41-5 (hydrochloride hydrogen carbonate)
71295-98-2 (phosphate (1:1))
7490-95-1 (hydrochloride (2:1)
7490-95-1 (hydrochloride (2:1))

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 576 of 597 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Supplemental glycine may have antispastic activity. Very early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities.

Livertox Summary

Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Genetic Disorder Agents

Therapeutic Uses

AMINOACETIC ACID HAS BEEN OCCASIONALLY USED IN THERAPY OF MYASTHENIA GRAVIS BUT MOST INVESTIGATORS DOUBT THAT THE CMPD HAS ANY VALUE IN THIS DISORDER. ... /IT/ IS ALSO USED IN...ANTACID PREPN, SOMETIMES AS A COMPLEX SALT. HOWEVER.../IT HAS/ LIMITED BUFFERING CAPACITY...
AMINOACETIC ACID IS USED IN...1.1% SOLN AS AN IRRIGATING FLUID IN TRANSURETHRAL RESECTION OF THE PROSTATE. ALTHOUGH A 2.1% SOLN...IS ISOTONIC, IT HAS BEEN FOUND THAT A 1.1% SOLN IS NONHEMOLYTIC.
USUALLY FROM 10-15 L OF AMINOACETIC ACID SOLN ARE REQUIRED FOR IRRIGATION DURING TRANSURETHRAL RESECTION OF PROSTATE.
MEDICATION (VET): IV USE IN DOGS INCREASES THEIR TOLERANCE AGAINST CERTAIN TOXIC PARENTERAL AMINO ACID MIXT.
For more Therapeutic Uses (Complete) data for GLYCINE (8 total), please visit the HSDB record page.

Pharmacology

Helps trigger the release of oxygen to the energy requiring cell-making process; Important in the manufacturing of hormones responsible for a strong immune system.
Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.

MeSH Pharmacological Classification

Glycine Agents

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CX - Other irrigating solutions
B05CX03 - Glycine

Mechanism of Action

In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS.
HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE.
MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.

Vapor Pressure

0.00000013 [mmHg]

Other CAS

56-40-6
18875-39-3

Absorption Distribution and Excretion

Absorbed from the small intestine via an active transport mechanism.

Metabolism Metabolites

Hepatic

Wikipedia

Glycine

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human drugs -> Rare disease (orphan)
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering; Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

ISOLATION FROM SILK FIBROIN, GELATIN, AND SUGAR CANE; REACTION OF CHLOROACETIC ACID AND AMMONIA
ISOLATION FROM HYDROLYSIS PRODUCTS OF GELATIN: KINGSTON, SCHRYVER, BIOCHEM J, 18, 1071 (1924); BY HYDROLYSIS OF CATTLE LIGAMENTS: US PATENT 2,098,923 (1938 TO ARMOUR & CO).
ISOLATION FROM SILK FIBROIN: MOORE, STEIN, J BIOL CHEM, 150, 113 (1943).
FROM HYDROBROMIC ACID PLUS METHYLENEAMINOACETONITRILE: CLARKE, TAYLOR, ORG SYNTH, 4, 31 (1925); FROM CHLOROACETIC ACID PLUS AMMONIA: ORTEN, HILL, ORG SYNTH, COLL VOL I, 2ND EDITION, 300 (1941)...
For more Methods of Manufacturing (Complete) data for GLYCINE (10 total), please visit the HSDB record page.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Miscellaneous Manufacturing
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Computer and Electronic Product Manufacturing
Glycine: ACTIVE
ALTHOUGH CONSIDERED NON-ESSENTIAL IN RATS, EVIDENCE CLEARLY INDICATES IT IS REQUIRED ESP BY YOUNG BIRDS & POULTRY (1-2% OF RATION).
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF GLYCINE IS GLYOXYLIC ACID. PRODUCT OF DECARBOXYLATION IS 5,10-METHYLENE TETRAHYDROFOLATE + AMMONIA + 2 HYDROGENS. /FROM TABLE/
AROMATIC CARBOXYLIC ACIDS ARE DETOXICATED IN ANIMALS BY COMBINATION WITH AMINO ACIDS TO FORM PEPTIDE CONJUGATES. PRINCIPAL AMINO ACID USED IN THIS CONJUGATION IS GLYCINE...
REPORTED USES IN FOODS: NON-ALCOHOLIC BEVERAGES 150.0 PPM; CANDY 150.0 PPM; BAKED GOODS 150.0 PPM; CONDIMENTS, PICKLES 150.0 PPM; MEAT, MEAT SAUCES, SOUPS 150.0 PPM; PRESERVES & SPREADS 150.0 PPM. /FROM TABLE/
For more General Manufacturing Information (Complete) data for GLYCINE (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

AMINO ACID ANALYZER: GLC. /PRC/

Storage Conditions

Glycine irrigation should be stored at a temperature of 40 degrees C or less; freezing should be avoided. Glycine irrigation should not be heated to temperatures > 66 degrees C.

Dates

Last modified: 08-15-2023
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